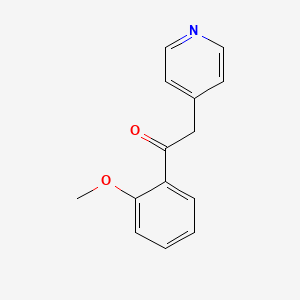
3,4-Dibenzyl-2,5-dimethylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibenzyl-2,5-dimethylthiophene is an organic compound with the molecular formula C20H20S. It belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
準備方法
The synthesis of 3,4-dibenzyl-2,5-dimethylthiophene typically involves the reaction of 2,5-dimethylthiophene with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
化学反応の分析
3,4-Dibenzyl-2,5-dimethylthiophene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo electrophilic substitution reactions, where the benzyl groups can be replaced by other substituents under appropriate conditions.
科学的研究の応用
3,4-Dibenzyl-2,5-dimethylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Industry: It is used in the production of advanced materials and as a precursor in organic synthesis.
作用機序
The mechanism of action of 3,4-dibenzyl-2,5-dimethylthiophene involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA structure, causing damage and potentially leading to mutations. This property is being explored for its potential use in cancer research and treatment .
類似化合物との比較
3,4-Dibenzyl-2,5-dimethylthiophene can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Lacks the benzyl groups and has different reactivity and applications.
3,4-Dibromo-2,5-dimethylthiophene: Contains bromine atoms instead of benzyl groups, leading to different chemical properties and uses.
3,4-Di-tert-butyl-2,5-dimethylthiophene: Substituted with tert-butyl groups, which affect its steric and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its potential for DNA interaction and its use in pharmaceutical research.
特性
CAS番号 |
91377-93-4 |
|---|---|
分子式 |
C20H20S |
分子量 |
292.4 g/mol |
IUPAC名 |
3,4-dibenzyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C20H20S/c1-15-19(13-17-9-5-3-6-10-17)20(16(2)21-15)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChIキー |
DDJBGPQXEWCNCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(S1)C)CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)





![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)



![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
